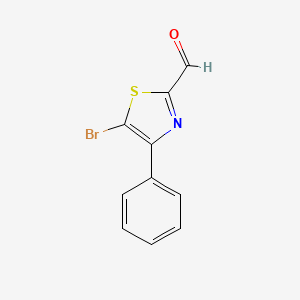

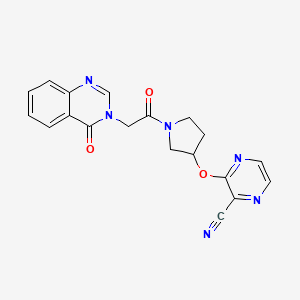

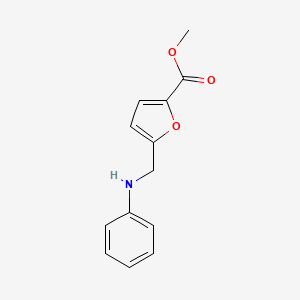

![molecular formula C17H19N3O4S B2444201 N-(3-(异恶唑-4-基)丙基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺 CAS No. 1903537-86-9](/img/structure/B2444201.png)

N-(3-(异恶唑-4-基)丙基)-4-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazoles are an important class of five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The isoxazole ring contains a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .科学研究应用

抗癌活性

异恶唑骨架因其作为抗癌剂的潜力而引起了广泛的关注。研究人员已经探索了该化合物的衍生物,以研究其抑制肿瘤生长、诱导凋亡和干扰癌细胞信号通路的能力。该化合物可能表现出有希望的抗癌特性,使其成为进一步研究的宝贵目标 .

抗炎作用

异恶唑衍生物通过调节参与炎症反应的关键酶和细胞因子而表现出抗炎活性。 这些化合物可能被用于治疗类风湿性关节炎、炎症性肠病和哮喘等炎症性疾病 .

抗菌特性

异恶唑环系统与抗菌作用有关。研究人员合成了各种异恶唑衍生物,并评估了它们对细菌、真菌和病毒的功效。研究该化合物的抗菌潜力可以提供对新型治疗剂的见解 .

神经保护剂

鉴于中枢神经系统易受氧化应激和神经退行性疾病的影响,具有神经保护特性的化合物备受追捧。基于异恶唑的分子已显示出保护神经元和减轻神经炎症的潜力。 您的化合物可能对该领域有所贡献 .

表观遗传调控

表观遗传调节剂在基因表达和细胞过程中发挥着至关重要的作用。一些异恶唑衍生物已被探索为溴结构域蛋白(例如 BRD4)的抑制剂,这些蛋白参与表观遗传调控。 研究您的化合物与表观遗传靶点的相互作用可能会产生有价值的见解 .

心血管应用

异恶唑衍生物已被研究用于其心血管作用,包括血管舒张、抗血小板活性以及在高血压管理中的潜在用途。 您的化合物的结构表明它可能与参与心血管功能的相关受体或酶相互作用 .

未来方向

Isoxazoles continue to be an active area of research in medicinal chemistry, with ongoing efforts to synthesize new derivatives and explore their biological activities . Future work may also involve further exploration of the synthesis methods, as well as investigations into the mechanisms of action of these compounds.

属性

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c21-16-4-3-13-8-15(9-14-5-7-20(16)17(13)14)25(22,23)19-6-1-2-12-10-18-24-11-12/h8-11,19H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOULAISQLKZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCCC4=CON=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2444122.png)

![2-[[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2444131.png)

![5-(Difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2444135.png)

![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)